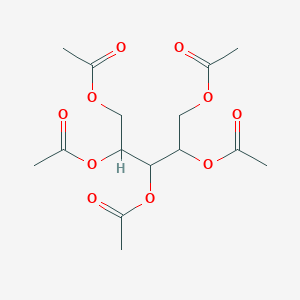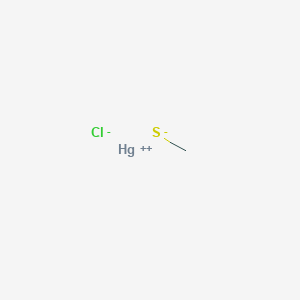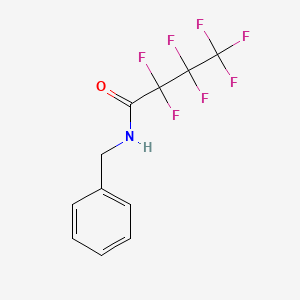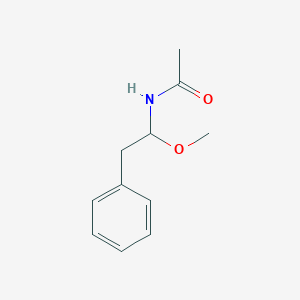phosphane} CAS No. 922551-32-4](/img/structure/B14171952.png)
(Ethane-1,2-diyl)bis{[(naphthalen-2-yl)methyl](phenyl)phosphane}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} is a chemical compound known for its unique structure and properties It consists of an ethane-1,2-diyl backbone with two naphthalen-2-ylmethyl and phenylphosphane groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} typically involves the reaction of ethane-1,2-diyl dichloride with naphthalen-2-ylmethyl phenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane}.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Ethane-1,2-diyl)bis{(phenyl)methylphosphane}
- (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane}
- (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane}
Uniqueness
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} is unique due to the presence of both naphthalen-2-yl and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and the types of complexes it can form, making it a valuable compound in various chemical applications.
Propriétés
Numéro CAS |
922551-32-4 |
|---|---|
Formule moléculaire |
C36H32P2 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
naphthalen-2-ylmethyl-[2-[naphthalen-2-ylmethyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C36H32P2/c1-3-15-35(16-4-1)37(27-29-19-21-31-11-7-9-13-33(31)25-29)23-24-38(36-17-5-2-6-18-36)28-30-20-22-32-12-8-10-14-34(32)26-30/h1-22,25-26H,23-24,27-28H2 |
Clé InChI |
GUMIDNLMFCUJLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCP(CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)CC5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


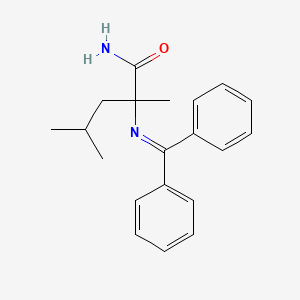
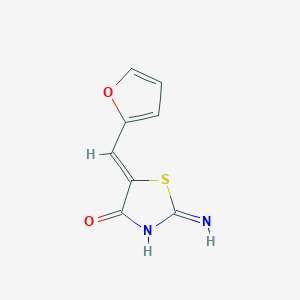
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
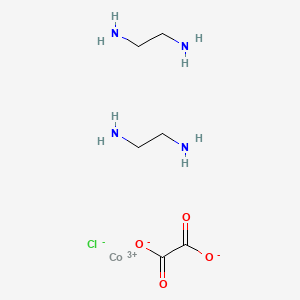
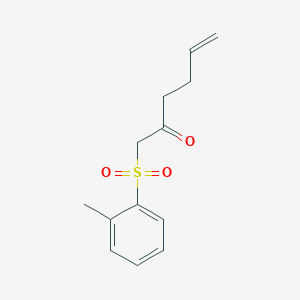
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
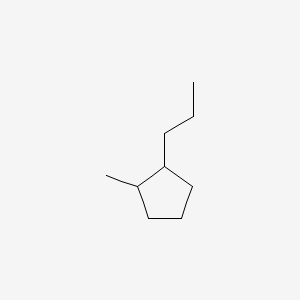
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
